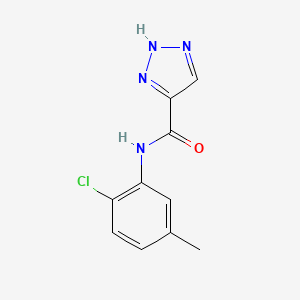

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide

Description

Properties

IUPAC Name |

N-(2-chloro-5-methylphenyl)-2H-triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4O/c1-6-2-3-7(11)8(4-6)13-10(16)9-5-12-15-14-9/h2-5H,1H3,(H,13,16)(H,12,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFIOKNJNNXJNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Cl)NC(=O)C2=NNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide typically involves the reaction of 2-chloro-5-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted triazole derivatives

Scientific Research Applications

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

Agriculture: Used as a fungicide and pesticide due to its ability to inhibit the growth of various pathogens.

Materials Science: Employed in the synthesis of advanced materials with specific properties such as conductivity and stability

Mechanism of Action

The mechanism of action of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to the disruption of essential biological processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Synthetic Yields : Yields for triazole-carboxamide derivatives range from 62% to 71%, influenced by substituent complexity and coupling agents (e.g., HBTU, EDCI) .

- Structural Flexibility : The triazole core tolerates diverse substituents (e.g., chloroaryl, oxazolyl, pyrazolyl), enabling tailored physicochemical and biological properties .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

Key Observations :

Biological Activity

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide is a compound of notable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields such as oncology and agriculture.

Chemical Structure and Synthesis

The compound has the following structural formula:

- Molecular Formula : C9H8ClN4O

- Molecular Weight : Approximately 213.64 g/mol

The synthesis typically involves the reaction of 2-chloro-5-methylaniline with 1H-1,2,3-triazole-5-carboxylic acid, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP) under controlled conditions. The reaction is purified via recrystallization or column chromatography.

Anticancer Activity

Research indicates that N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example:

The compound's mechanism of action involves the inhibition of critical enzymes and pathways necessary for cancer cell survival, including the NF-kB pathway and mitochondrial functions .

Antimicrobial and Antifungal Properties

N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide also shows promising antimicrobial activity. It has been tested against various pathogens with the following results:

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents.

Agricultural Applications

In agricultural science, this compound is explored for its potential as a fungicide and herbicide. Its ability to inhibit fungal growth makes it suitable for protecting crops against fungal pathogens. The specific interactions at the molecular level can lead to effective management strategies in agriculture.

The biological activity of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide can be attributed to several mechanisms:

- Enzyme Inhibition : The compound inhibits enzymes critical for tumor growth and pathogen survival.

- Molecular Interactions : The triazole ring facilitates interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells by disrupting mitochondrial functions and increasing reactive oxygen species (ROS) levels .

Case Studies

Several studies have highlighted the efficacy of N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide in different contexts:

- Cancer Study : A study on HCT116 cells showed that treatment with this compound led to a significant decrease in cell viability and migration after 48 hours of exposure .

- Antimicrobial Study : Another investigation demonstrated that derivatives of triazoles exhibited potent activity against E. coli and S. aureus, suggesting that modifications to the triazole structure could enhance antimicrobial efficacy .

Q & A

Q. What are the recommended synthetic routes for N-(2-chloro-5-methylphenyl)-1H-1,2,3-triazole-5-carboxamide, and how do reaction conditions influence yield and purity?

The synthesis typically involves a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole core, followed by coupling with 2-chloro-5-methylaniline. Key factors include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates .

- Catalyst optimization : Copper(I) iodide (1-5 mol%) improves regioselectivity .

- Temperature control : Reactions at 60–80°C minimize side products .

Yield (70–85%) and purity (>95%) depend on post-synthesis purification via column chromatography or recrystallization .

Q. How is the crystal structure of this compound determined, and what software tools are recommended?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Methodological steps include:

- Data collection : Use a Bruker D8 Venture diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : SHELXT (intrinsic phasing) or SHELXS (direct methods) .

- Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding analysis .

Software suites like WinGX and ORTEP aid in visualization and geometry validation .

Q. What biological activities have been reported, and what experimental models are used to assess them?

- Neuroprotection : In PC12 neurons exposed to H₂O₂-induced oxidative stress, the compound reduced cell death by 40–60% at 10–50 µM via Nrf2/ARE pathway activation .

- Antimicrobial activity : Tested against E. coli and S. aureus using broth microdilution (MIC = 8–32 µg/mL) .

- Anti-inflammatory effects : Inhibition of COX-2 (IC₅₀ = 1.2 µM) in RAW 264.7 macrophages .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data across studies?

Discrepancies often arise from assay conditions. Mitigation strategies include:

- Standardized protocols : Use identical cell lines (e.g., PC12 vs. SH-SY5Y neurons) and oxidant concentrations (e.g., 200 µM H₂O₂) .

- Dose-response validation : Compare EC₅₀ values across studies to identify potency thresholds .

- Kinetic analysis : Monitor time-dependent effects (e.g., 24 vs. 48-hour exposure) .

Q. What computational methods are used to predict interactions with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite for binding affinity estimation (e.g., ΔG = -9.2 kcal/mol with COX-2) .

- MD simulations : GROMACS for stability analysis of ligand-protein complexes (RMSD < 2.0 Å over 100 ns) .

- QSAR modeling : Use Hammett constants (σ) of substituents to correlate electronic effects with bioactivity .

Q. How do modifications to the triazole ring or substituents affect bioactivity and physicochemical properties?

- Triazole substitution : Adding electron-withdrawing groups (e.g., -Cl) enhances antimicrobial activity (MIC reduced by 4-fold) but decreases solubility .

- Aromatic substituents : 2-Chloro-5-methylphenyl improves blood-brain barrier penetration (logP = 2.8) compared to unsubstituted analogs (logP = 1.5) .

- Carboxamide replacement : Replacing with sulfonamide reduces COX-2 inhibition (IC₅₀ > 10 µM) .

Methodological Considerations

Q. Table 1: Key Parameters for Reproducible Synthesis

| Parameter | Optimal Range | Impact on Yield/Purity | Reference |

|---|---|---|---|

| Catalyst (CuI) | 3–5 mol% | Maximizes regioselectivity | |

| Reaction Temperature | 60–80°C | Minimizes side products | |

| Purification Method | Silica gel chromatography (EtOAc/hexane 3:7) | Purity >95% |

Q. Table 2: Neuroprotective Efficacy in PC12 Neurons

| Compound Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker (ROS Reduction) | Reference |

|---|---|---|---|

| 10 | 62 ± 5 | 30% ↓ | |

| 50 | 85 ± 7 | 55% ↓ |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.